4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate is an organic compound that features a naphthalene ring, a but-2-yn-1-yl group, and a nitrobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate typically involves the following steps:
Formation of the Naphthalen-2-ylsulfanyl Group: This can be achieved by reacting naphthalene-2-thiol with an appropriate alkyne under basic conditions.
Coupling with But-2-yn-1-yl Group: The naphthalen-2-ylsulfanyl group is then coupled with a but-2-yn-1-yl halide in the presence of a palladium catalyst.
Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the resulting compound with 4-nitrobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that interact with the sulfanyl, alkyne, and nitrobenzoate groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl benzoate: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl 4-methylbenzoate: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
4-(Naphthalen-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric effects. This influences its reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C21H15NO4S |
---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
4-naphthalen-2-ylsulfanylbut-2-ynyl 4-nitrobenzoate |
InChI |
InChI=1S/C21H15NO4S/c23-21(17-7-10-19(11-8-17)22(24)25)26-13-3-4-14-27-20-12-9-16-5-1-2-6-18(16)15-20/h1-2,5-12,15H,13-14H2 |
InChI-Schlüssel |
MNLYDAQDJRAMFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC#CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.